
Pemigatinib FGFR1 FGFR2 FGFR3 inhibitor
mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pemigatinib

CAS No.: 1513857-77-6

Cat. No.: S538936

Get Quote

Biochemical Mechanism of Action

Pemigatinib functions as a competitive ATP-binding site inhibitor. Its high selectivity and potency are

derived from specific molecular interactions within the kinase domain of FGFRs.

Binding Mode and Selectivity: Pemigatinib binds to the ATP-binding pocket of FGFRs in a "DFG-

in" conformation, classifying it as a Type I tyrosine kinase inhibitor [1]. The key interaction involves its
pyrrolopyridine moiety forming two hydrogen bonds with the backbone of the hinge region residue
Ala564 in FGFR1. An additional hydrogen bond is formed between a methoxy oxygen atom on the
inhibitor and the backbone nitrogen of Asp641 in the activation loop. This extensive network of

hydrogen bonds and van der Waals contacts confers high affinity and explains its superior potency
compared to some other FGFR inhibitors [1].

Receptor Specificity: Pemigatinib is highly selective for FGFR1-3 over FGFR4, and has minimal
off-target activity against other kinases [1]. The structural basis for this specificity lies in differences in

the kinase domains of these receptors.

The diagram below illustrates how Pemigatinib inhibits the FGFR signaling pathway.

Quantitative Inhibition and Selectivity Profile

Biochemical and cellular assays confirm pemigatinib's potency and specificity. The data below, primarily

from kinase activity inhibition assays and cellular proliferation studies in Ba/F3 cells, quantify its efficacy
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[1].

Table 1: Inhibitory Profile (IC₅₀) of Pemigatinib

Target Kinase Assay IC₅₀ (nM) Cellular Proliferation Assay IC₅₀ (nM)

FGFR1 0.2 1.2

FGFR2 1.2 0.3

FGFR3 1.4 1.2

FGFR4 15 12

Parental Ba/F3 >5000 >5000

Structural Biology and Experimental Analysis

High-resolution structural data provides the definitive basis for understanding pemigatinib's mechanism of

action.

Structural Methodology: The crystal structure of the pemigatinib/FGFR1 kinase domain complex
was determined at 2.5 Å resolution [1]. Proteins were typically expressed in insect cell systems,

purified via affinity and size-exclusion chromatography, and co-crystallized with pemigatinib.
Crystallographic data collection and refinement statistics are detailed in the source publication's

supplementary information [1].
Key Structural Interactions:

Hinge Region Binding: Pyrrolopyridine moiety forms two hydrogen bonds with Ala564.
Hydrophobic Pocket: The difluoromethoxyphenyl ring occupies a hydrophobic pocket near the

gatekeeper residue Val561.
Selectivity Interaction: A hydrogen bond between a methoxy oxygen and Asp641.

Solubility Group: The morpholine group extends into the solvent region without specific
protein interactions.

Resistance from Gatekeeper Mutations
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A significant challenge with targeted kinase therapies is the emergence of acquired resistance, often through

gatekeeper mutations. Biochemical profiling reveals pemigatinib's variable susceptibility to these mutations

[1].

Table 2: Pemigatinib Sensitivity to FGFR Gatekeeper Mutations

FGFR Isoform & Mutation Kinase Assay IC₅₀ (nM) Fold Change vs. Wild-Type

FGFR2 (Wild-Type) 1.2 (Baseline)

FGFR2 V564I 7.0 ~6-fold increase

FGFR2 V564F >1000 >800-fold increase

FGFR1 (Wild-Type) 0.2 (Baseline)

FGFR1 V561M 149 ~750-fold increase

FGFR3 (Wild-Type) 1.4 (Baseline)

FGFR3 V555M 107 ~76-fold increase

This data indicates that pemigatinib retains excellent activity against the FGFR2 V564I mutation but shows

significantly reduced potency against methionine (FGFR1 V561M, FGFR3 V555M) and phenylalanine

(FGFR2 V564F) substitutions [1].

Clinical and Preclinical Evidence

Clinical trials validate the therapeutic impact of FGFR inhibition by pemigatinib and provide insights into

its pharmacodynamics.

Clinical Pharmacodynamics: A consistent and rapid increase in serum phosphate levels
(hyperphosphatemia) serves as a key pharmacodynamic (PD) marker of effective FGFR pathway
inhibition. In a phase I study, mean serum phosphate levels rose from baseline to 2.25 mg/dL by day

8 of treatment and decreased during the off-therapy week, confirming the on-target effect of the drug
[2].
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Tumor Agnostic Activity: The phase II FIGHT-207 basket trial demonstrated antitumor activity of

pemigatinib across various solid tumors with FGFR alterations [3]. The objective response rate
(ORR) was highest in patients with FGFR fusions/rearrangements (Cohort A, ORR: 26.5%),
followed by those with activating non-kinase domain mutations (Cohort B, ORR: 9.4%) [3]. This
supports the role of pemigatinib as a tumor-agnostic therapy for cancers driven by specific FGFR

alterations.
Correlative Genomic Analysis: An exploratory analysis from the FIGHT-207 trial identified that co-
occurring TP53 mutations were associated with a lack of response to pemigatinib, whereas BAP1
alterations were linked to higher response rates, offering insights for patient stratification [3].

Key Insights for Research and Development

For drug development professionals, several key insights emerge from the data:

Potency and Selectivity: Pemigatinib's sub-nanomolar potency against FGFR1-3 and significant
selectivity over FGFR4 make it a superior tool for proof-of-concept studies and combination therapy

strategies [1].
Structural Guidance for Next-Generation Inhibitors: The detailed binding mode and profiling

against gatekeeper mutations provide a blueprint for designing next-generation inhibitors to overcome
resistance, particularly against valine-to-methionine/phenylalanine substitutions [1].

Biomarker Strategy: Clinical efficacy is strongly linked to specific FGFR alterations, particularly
fusions/rearrangements. Robust biomarker identification in clinical trial design, including

assessment for co-alterations like TP53, is critical for success [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/b538936#pemigatinib-fgfr1-fgfr2-fgfr3-inhibitor-mechanism-of-action
https://www.smolecule.com/products/b538936#pemigatinib-fgfr1-fgfr2-fgfr3-inhibitor-mechanism-of-action
https://www.smolecule.com/products/b538936#pemigatinib-fgfr1-fgfr2-fgfr3-inhibitor-mechanism-of-action
https://www.smolecule.com/products/b538936#pemigatinib-fgfr1-fgfr2-fgfr3-inhibitor-mechanism-of-action
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s538936?utm_src=pdf-bulk
https://www.smolecule.com/products/s538936?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

